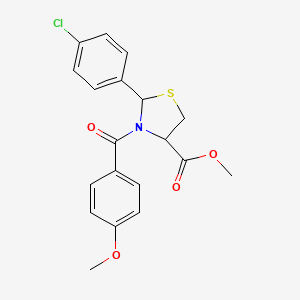
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate, also known as MCPT-4-COOH, is an organic compound with a molecular weight of 425.8 g/mol. It is a substituted thiazolane-4-carboxylate and is a member of the phenylthiazole family. It is a white, crystalline solid with a melting point of 113-114 °C and is soluble in water, ethanol, and methanol. MCPT-4-COOH has been studied for its potential medicinal applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Insecticidal Activity A study explored the stereochemical basis for the insecticidal activity of related compounds, highlighting the potential of certain esters, derived from carbamoylated and acylated pyrazolines, in controlling pests such as American cockroaches and house flies. The research indicates a significant role of the molecular configuration in determining insecticidal efficacy, suggesting a potential area of application for similar compounds in pest management (Hasan et al., 1996).
Lipase and α-Glucosidase Inhibition Another study investigated novel heterocyclic compounds derived from related structures for their inhibitory effects on lipase and α-glucosidase enzymes. This research is significant for understanding how these compounds can influence metabolic processes, potentially contributing to the development of treatments for conditions associated with these enzymes (Bekircan et al., 2015).
Corrosion Inhibition Research has also been conducted on the effectiveness of thiazole-4-carboxylates as corrosion inhibitors for mild steel in acidic conditions. This study provides insights into the protective properties of these compounds against corrosion, demonstrating their potential application in industrial settings to prolong the lifespan of metal structures (El aoufir et al., 2020).
Antiviral Properties A series of analogues based on a similar chemical structure were synthesized and tested against yellow fever virus, indicating the antiviral potential of these compounds. The research aimed to improve metabolic stability, therapeutic index, and antiviral potency, suggesting an application in developing antiviral agents (Mayhoub et al., 2011).
Agricultural Applications A study on the use of carbendazim and tebuconazole in agriculture explored the encapsulation of these fungicides in nanoparticles to modify release profiles and reduce toxicity. This research underscores the potential of employing similar encapsulation techniques for agricultural chemicals to enhance efficacy and safety (Campos et al., 2015).
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-24-15-9-5-12(6-10-15)17(22)21-16(19(23)25-2)11-26-18(21)13-3-7-14(20)8-4-13/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWECSWFWZPZZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)
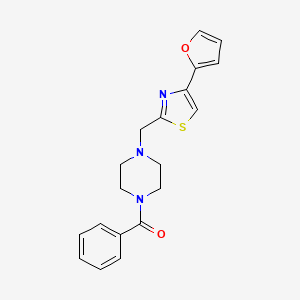
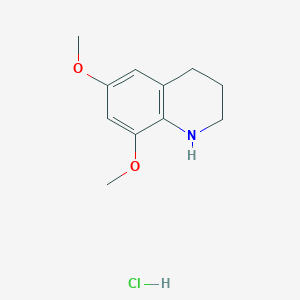
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760038.png)
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2760040.png)

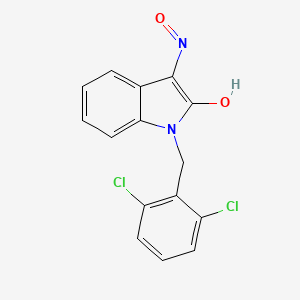
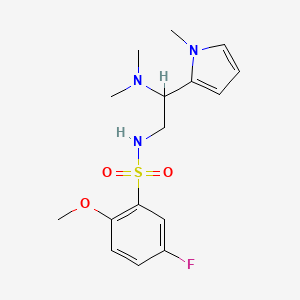
![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760046.png)
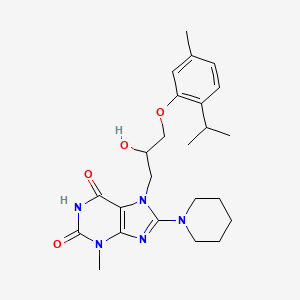
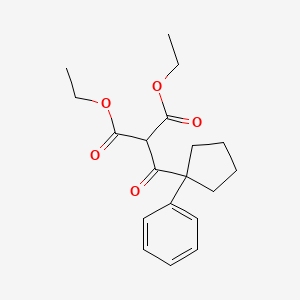
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2760054.png)
![N-[Cyclobutyl(cyclopentyl)methyl]prop-2-enamide](/img/structure/B2760055.png)